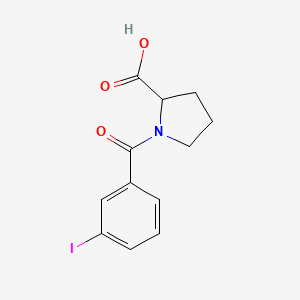![molecular formula C17H23FN4S B4737723 N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-isobutylthiourea](/img/structure/B4737723.png)
N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-isobutylthiourea
Descripción general
Descripción
N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-isobutylthiourea, also known as FIT-039, is a novel small molecule that has gained attention in the scientific community for its potential therapeutic applications. This compound has been found to exhibit a wide range of biochemical and physiological effects, and its mechanism of action has been extensively studied.
Mecanismo De Acción
The mechanism of action of N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-isobutylthiourea involves the inhibition of the phosphatidylinositol 3-kinase (PI3K) signaling pathway, which is involved in various cellular processes, including cell growth, proliferation, and survival. N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-isobutylthiourea specifically inhibits the PI3Kα isoform, which is overexpressed in many types of cancer and is involved in the development and progression of the disease. By inhibiting this pathway, N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-isobutylthiourea can induce cell cycle arrest and apoptosis in cancer cells, as well as reduce inflammation and improve cognitive function in neurological disorders.
Biochemical and Physiological Effects
N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-isobutylthiourea has been found to exhibit a wide range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of cell cycle arrest and apoptosis, reduction of inflammation, and improvement of cognitive function. These effects are mediated through the inhibition of the PI3K signaling pathway, which is involved in various cellular processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-isobutylthiourea for lab experiments is its relatively simple synthesis method, which allows for easy production of the compound in a laboratory setting. Another advantage is its wide range of potential therapeutic applications, which makes it a versatile tool for studying various diseases. However, one limitation of N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-isobutylthiourea is its potential toxicity, which must be carefully monitored in lab experiments to ensure the safety of researchers and test subjects.
Direcciones Futuras
There are several future directions for research on N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-isobutylthiourea. One area of interest is the development of more potent and selective inhibitors of the PI3Kα isoform, which could improve the efficacy and safety of the compound. Another area of interest is the exploration of N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-isobutylthiourea's potential therapeutic applications in other diseases, such as autoimmune disorders and metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-isobutylthiourea and its effects on various cellular processes.
Aplicaciones Científicas De Investigación
N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-isobutylthiourea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-isobutylthiourea has been found to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In inflammation research, N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-isobutylthiourea has been shown to reduce the production of pro-inflammatory cytokines and chemokines, thereby reducing inflammation. In neurological research, N-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-isobutylthiourea has been found to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
1-[1-[(2-fluorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-(2-methylpropyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN4S/c1-11(2)9-19-17(23)20-16-12(3)21-22(13(16)4)10-14-7-5-6-8-15(14)18/h5-8,11H,9-10H2,1-4H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQCOLPMCFGGCSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2F)C)NC(=S)NCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(2-methylpropyl)thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-(4-tert-butylphenoxy)-3-[4-(2-pyridinyl)-1-piperazinyl]-2-propanol dihydrochloride](/img/structure/B4737642.png)
![3-allyl-5-[(1-phenyl-1H-pyrrol-2-yl)methylene]-1,3-thiazolidine-2,4-dione](/img/structure/B4737646.png)
![N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-3-methoxy-2-naphthamide](/img/structure/B4737662.png)

![3-(4-chlorobenzyl)-4-methyl-5-{[3-(trifluoromethyl)benzyl]thio}-4H-1,2,4-triazole](/img/structure/B4737673.png)

![3-(2-chlorophenyl)-N-(3,4-dimethylphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B4737701.png)
![N-{4-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2,2-diphenylacetamide](/img/structure/B4737705.png)
![N-[4-(1,1-dimethylpropyl)cyclohexyl]-N'-phenylethanediamide](/img/structure/B4737711.png)


![1-(4-fluorophenyl)-5-methyl-N-[4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4737735.png)
![1-({1-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4737742.png)